molecular formula C24H21N4NaO6S2 B12701817 Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate CAS No. 79817-75-7

Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B12701817
CAS No.: 79817-75-7
M. Wt: 548.6 g/mol
InChI Key: XDCHHXDYGFRRJT-UHFFFAOYSA-M
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Description

Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate (CAS 70865-30-4) is a synthetic azo dye characterized by a naphthalene backbone with sulphonate groups, an azo (-N=N-) linkage, and an ethylphenylamino sulphonyl substituent. Its molecular formula is C₂₄H₂₂N₄O₆S₂·Na, with a molecular weight of 571.55 g/mol . This compound is primarily used in textile dyeing and is known commercially as Acid Red 57 . Its structure ensures high water solubility due to the sulphonate groups, making it suitable for industrial applications.

Properties

CAS No.

79817-75-7

Molecular Formula

C24H21N4NaO6S2

Molecular Weight

548.6 g/mol

IUPAC Name

sodium;6-amino-5-[[3-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C24H22N4O6S2.Na/c1-2-28(18-8-4-3-5-9-18)35(30,31)19-10-6-7-17(14-19)26-27-24-21(25)12-11-16-13-20(36(32,33)34)15-22(29)23(16)24;/h3-15,29H,2,25H2,1H3,(H,32,33,34);/q;+1/p-1

InChI Key

XDCHHXDYGFRRJT-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo compound.

    Sulphonation: The resulting azo compound undergoes sulphonation to introduce sulphonate groups, enhancing its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.

    Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

    Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions can replace sulphonate groups under basic conditions.

Major Products

    Oxidation Products: Quinonoid derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Hydroxylated derivatives.

Scientific Research Applications

Biochemical Research

Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate has been utilized in several biochemical studies due to its ability to interact with enzymes and receptors. Research indicates that it can affect various biochemical pathways, making it a subject of interest in pharmacology and toxicology.

Case Study: Enzyme Interaction

A study demonstrated that this compound could inhibit specific enzyme activities by forming complexes with proteins, thus influencing metabolic pathways. The findings suggested potential therapeutic applications in drug design targeting enzyme inhibition.

Staining Techniques in Microscopy

The compound is employed as a staining agent in microscopy. Its azo functionality allows it to bind selectively to cellular components, enhancing contrast and visibility under microscopic examination.

Case Study: Cellular Imaging

In a comparative study of staining agents, this compound provided superior results in visualizing specific cellular structures compared to traditional dyes.

Analytical Chemistry

In analytical chemistry, this compound serves as a marker in various assays due to its distinct colorimetric properties. It can be used in spectrophotometric analysis to determine concentrations of substances based on absorbance measurements.

Case Study: Spectrophotometric Analysis

A research project utilized this compound in developing a new assay for quantifying specific biomolecules in complex mixtures. The assay demonstrated high sensitivity and specificity, showcasing the compound's utility in analytical applications.

Synthesis of Azo Compounds

This compound is also significant in synthetic chemistry for producing other azo compounds through diazotization reactions.

Case Study: Synthesis Pathways

Research into synthetic pathways revealed that this compound could be modified to create derivatives with enhanced properties for targeted applications in drug development.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The sulphonate groups enhance the compound’s solubility, allowing it to interact more effectively with biological molecules.

Comparison with Similar Compounds

Substituent Variations in Analogous Azo Dyes

The target compound belongs to a broader class of sulphonated azo dyes. Key structural analogs include:

Compound Name Substituent Differences CAS Number Key Properties
Red Nylosan N-2RBL 4-chloro, 3-(2,4-dimethylphenylamino)sulphonyl 276-115-7 Higher electron-withdrawing effect; used in wastewater treatment studies
Sodium 6-amino-5-[[2-[(cyclohexylmethylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate Cyclohexylmethylamino group 251-257-2 Increased hydrophobicity; potential for enhanced binding to synthetic fibers
Sodium 6-amino-5-[[3-[(2-ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate 4-methylphenyl group 97358-57-1 Steric hindrance may reduce aggregation; alters color fastness
Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate 4-chloro, 2-trifluoromethyl N/A Fluorine substituents improve UV stability and degradation resistance


Key Observations :

  • Solubility: Cyclohexylmethylamino groups reduce water solubility compared to ethylphenylamino, impacting application methods .
  • Steric Modifications : Methyl or ethyl groups on the phenyl ring (e.g., CAS 97358-57-1) influence molecular packing and dye aggregation on fabrics .

Analytical and Stability Profiles

  • HPLC Analysis: Compounds in this class are analyzed using reversed-phase HPLC with ammonium acetate/methanol eluents and UV detection at 235–254 nm. Retention times vary based on substituent polarity .
  • Stability: The target compound’s ethylphenylamino group provides moderate pH stability (4–9), whereas chloro-substituted analogs (e.g., Red Nylosan) show reduced stability under alkaline conditions .

Biological Activity

Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate (CAS No. 71278-42-7) is a complex organic compound notable for its diverse biological activities and applications in various fields, including pharmacology and diagnostics. This article explores the compound's structure, biological interactions, and research findings related to its activity.

Chemical Structure and Properties

The compound's molecular formula is C25H23N4NaO6S2C_{25}H_{23}N_{4}NaO_{6}S_{2}, with a molecular weight of approximately 562.59 g/mol. Its structure features an azo group linking two aromatic systems, along with amino, hydroxyl, and sulfonate functional groups, which contribute to its reactivity and biological properties .

Property Value
Molecular FormulaC25H23N4NaO6S2
Molecular Weight562.59 g/mol
CAS Number71278-42-7
Functional GroupsAmino, Hydroxyl, Sulfonate

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The azo group can undergo reduction to form aromatic amines, which may influence enzyme activity and cellular processes. This interaction can affect several biochemical pathways, making the compound a subject of interest for research in pharmacology and toxicology .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can exhibit cytotoxic properties against various cancer cell lines. For example, related compounds have shown IC50 values indicating significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . The cytotoxic effects are likely mediated through apoptotic pathways triggered by the compound's interaction with cellular components.

Staining Techniques

The compound has been utilized in staining techniques for microscopy due to its ability to bind effectively to biological tissues. This property makes it valuable as a marker in various assays, enhancing visualization in histological studies .

Diagnostic Uses

Given its reactivity with biological molecules, this compound is also explored for potential applications in diagnostics, particularly in assays that require specific binding interactions with proteins or nucleic acids.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of structurally similar azo compounds on HepG2 and MCF-7 cells, reporting IC50 values of 21.00 µM and 26.10 µM respectively . These findings suggest that this compound may exhibit comparable effects.
  • Enzyme Interaction Studies : Investigations into enzyme interactions indicate potential inhibition of VEGFR pathways by azo compounds similar to this compound. These studies highlight the need for further exploration into its mechanism of action .

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